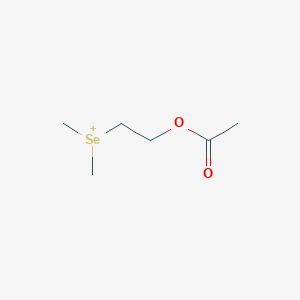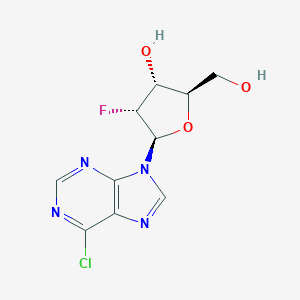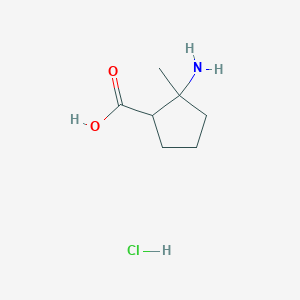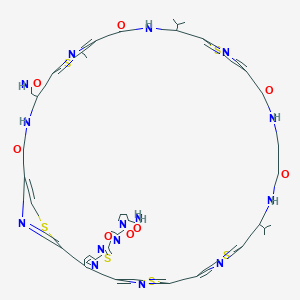
Cholesterylphosphorylethylpyridinium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cholesterylphosphorylethylpyridinium (CPEP) is a naturally occurring molecule found in various biological systems. It belongs to the class of lipids and plays an important role in various biochemical and physiological processes. CPEP has been extensively studied for its potential applications in scientific research, particularly in the field of drug delivery and gene therapy.
作用机制
The mechanism of action of Cholesterylphosphorylethylpyridinium is not fully understood, but it is believed to interact with cell membranes and alter their properties. Cholesterylphosphorylethylpyridinium has also been shown to interact with DNA and RNA, which can affect gene expression and protein synthesis.
Biochemical and Physiological Effects
Cholesterylphosphorylethylpyridinium has been shown to have various biochemical and physiological effects, including the modulation of lipid metabolism and the regulation of immune responses. Cholesterylphosphorylethylpyridinium has also been shown to have antioxidant properties, which can protect cells from oxidative damage.
实验室实验的优点和局限性
One of the main advantages of using Cholesterylphosphorylethylpyridinium in lab experiments is its ability to form stable complexes with DNA and RNA. This makes it an attractive candidate for gene therapy applications. However, one of the limitations of using Cholesterylphosphorylethylpyridinium is its potential toxicity, which can vary depending on the concentration and duration of exposure.
未来方向
There are several future directions for the use of Cholesterylphosphorylethylpyridinium in scientific research. One area of interest is the development of Cholesterylphosphorylethylpyridinium-based gene delivery systems for the treatment of genetic diseases. Another area of interest is the use of Cholesterylphosphorylethylpyridinium as a drug delivery system for cancer therapy. Additionally, the potential use of Cholesterylphosphorylethylpyridinium as a biomarker for various diseases is also an area of interest for future research.
Conclusion
In conclusion, Cholesterylphosphorylethylpyridinium is a naturally occurring lipid with various potential applications in scientific research. Its ability to form stable complexes with DNA and RNA makes it an attractive candidate for gene therapy and drug delivery applications. While there are limitations to its use, the potential benefits of using Cholesterylphosphorylethylpyridinium in scientific research are significant. Further research is needed to fully understand the mechanism of action and potential applications of Cholesterylphosphorylethylpyridinium in various fields.
合成方法
Cholesterylphosphorylethylpyridinium can be synthesized using various methods, including chemical synthesis and extraction from natural sources. Chemical synthesis involves the use of organic chemistry techniques to create Cholesterylphosphorylethylpyridinium from simple starting materials. The extraction method involves the isolation of Cholesterylphosphorylethylpyridinium from natural sources such as animal tissues and plants. Both methods have been used successfully to produce Cholesterylphosphorylethylpyridinium for scientific research purposes.
科学研究应用
Cholesterylphosphorylethylpyridinium has been widely used in scientific research, particularly in the field of drug delivery and gene therapy. Cholesterylphosphorylethylpyridinium has the ability to form stable complexes with DNA, which makes it an attractive candidate for gene therapy applications. Cholesterylphosphorylethylpyridinium can also be used to deliver drugs to specific tissues and cells, which can increase the efficacy of the drug and reduce side effects.
属性
CAS 编号 |
143693-01-0 |
|---|---|
产品名称 |
Cholesterylphosphorylethylpyridinium |
分子式 |
C34H54NO4P |
分子量 |
571.8 g/mol |
IUPAC 名称 |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-pyridin-1-ium-1-ylethyl phosphate |
InChI |
InChI=1S/C34H54NO4P/c1-25(2)10-9-11-26(3)30-14-15-31-29-13-12-27-24-28(16-18-33(27,4)32(29)17-19-34(30,31)5)39-40(36,37)38-23-22-35-20-7-6-8-21-35/h6-8,12,20-21,25-26,28-32H,9-11,13-19,22-24H2,1-5H3/t26-,28+,29+,30-,31+,32+,33+,34-/m1/s1 |
InChI 键 |
ZIQMQJFDJLTAEN-PWAICBBHSA-N |
手性 SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OP(=O)([O-])OCC[N+]5=CC=CC=C5)C)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OP(=O)([O-])OCC[N+]5=CC=CC=C5)C)C |
规范 SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OP(=O)([O-])OCC[N+]5=CC=CC=C5)C)C |
同义词 |
cholesterylphosphorylethylpyridinium CPEP |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(3Z)-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-1-phenylcyclopentane-1-carboxamide](/img/structure/B234532.png)
![N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B234534.png)


![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B234544.png)

![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B234563.png)



![3-fluoro-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B234608.png)


